molecular formula C10H12N2O4 B8335573 2-hydroxymethyl-5-nitro-N,N-dimethylbenzamide

2-hydroxymethyl-5-nitro-N,N-dimethylbenzamide

Cat. No. B8335573
M. Wt: 224.21 g/mol
InChI Key: ARVIXQOFXKOFKE-UHFFFAOYSA-N
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Patent
US04036829

Procedure details

To a solution of 2-hydroxymethyl-5-nitro-N,N-dimethylbenzamide (17 g.) in glacial acetic acid (340 ml.) was added chromium trioxide (17 g.) in water (17 ml.) and glacial acetic acid (340-1). The reaction mixture was stirred at room temperature for 5 minutes, and then poured into ice-water (2 liters). The aqueous was extracted with chloroform (3 × 500 ml.). The chloroform extracts were combined and neutralised by washing with 10% sodium bicarbonate solution. The chloroform extracts were then washed thoroughly with water and dried over magnesium sulphate. The solution was then filtered and the solvent evaporated off to yield a gum.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:4]=1[C:5](N(C)C)=[O:6].C(O)(=[O:19])C>O.[O-2].[O-2].[O-2].[Cr+6]>[C:5]([C:4]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:3]=1[CH:2]=[O:1])([OH:19])=[O:6] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
OCC1=C(C(=O)N(C)C)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
340 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
17 mL
Type
solvent
Smiles
O
Name
Quantity
17 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with chloroform (3 × 500 ml.)
WASH
Type
WASH
Details
by washing with 10% sodium bicarbonate solution
WASH
Type
WASH
Details
The chloroform extracts were then washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
to yield a gum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(=O)(O)C1=C(C=O)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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